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molecular formula C5H9ClN4 B2563018 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride CAS No. 156113-60-9

1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride

Cat. No. B2563018
M. Wt: 160.61
InChI Key: NBXOMVYDGYYKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05342846

Procedure details

To a mixture of 0.88 g (3.03 mmol) of N-benzhydryl-3-(1,2,3-triazol-1-yl) azetidine in 25 ml of 98% ethanol was added 3 ml of 1N hydrochloric acid. To this solution was added 0.3 g of Pd/C (10%) and the mixture was then hydrogenated at 50 psi for 18 hr. After filtration of the Pd/C the solvent was removed under reduced pressure, and the residue was crystallized from methanol-ether to yield 0.25 g (51%) of the desired product m.p. 158°-160° C. 1H NMR (D2O) 6 8.16 (S, 1H), 7.92 (S, 1H), 5.95-5.75 (m, 1H), 4.97-4.65 (m, 4H).
Name
N-benzhydryl-3-(1,2,3-triazol-1-yl) azetidine
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:23]>C(O)C.[Pd]>[ClH:23].[N:18]1([CH:16]2[CH2:17][NH:14][CH2:15]2)[CH:22]=[CH:21][N:20]=[N:19]1 |f:4.5|

Inputs

Step One
Name
N-benzhydryl-3-(1,2,3-triazol-1-yl) azetidine
Quantity
0.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)N1N=NC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the Pd/C the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from methanol-ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.N1(N=NC=C1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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